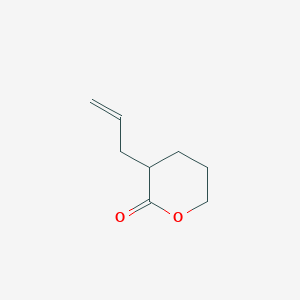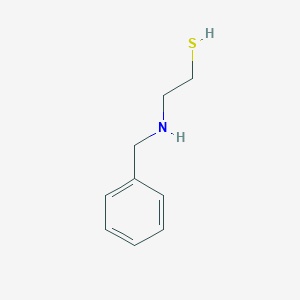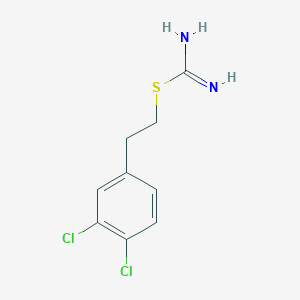![molecular formula C25H22ClN3O B8797297 2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol CAS No. 1235406-99-1](/img/structure/B8797297.png)
2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol
Descripción general
Descripción
2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol typically involves multiple steps. One efficient method starts with the preparation of 1-benzhydrylazetidin-3-ol, which is then reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. The mesylate intermediate formed is treated with ammonium hydroxide/isopropanol to yield the desired azetidine compound . Further reactions involving pyrazole and chlorophenol derivatives are carried out under controlled conditions to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Benzhydrylazetidin-3-yl)ethanamine
- 2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol
- 2-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid
Uniqueness
2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
1235406-99-1 |
|---|---|
Fórmula molecular |
C25H22ClN3O |
Peso molecular |
415.9 g/mol |
Nombre IUPAC |
2-[2-(1-benzhydrylazetidin-3-yl)pyrazol-3-yl]-4-chlorophenol |
InChI |
InChI=1S/C25H22ClN3O/c26-20-11-12-24(30)22(15-20)23-13-14-27-29(23)21-16-28(17-21)25(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15,21,25,30H,16-17H2 |
Clave InChI |
MAOKFVDWJYFJAC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=CC=N4)C5=C(C=CC(=C5)Cl)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one](/img/structure/B8797281.png)





